molecular formula C17H11Cl2N3O3S B2798384 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 304677-12-1

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No. B2798384
CAS RN: 304677-12-1
M. Wt: 408.25
InChI Key: IYVLSCPUVJOQGP-UHFFFAOYSA-N
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Description

“N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a chemical compound with the linear formula C17H11Cl2N3O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .

Scientific Research Applications

Quality Control and Anticonvulsant Potential

Research has demonstrated the promising anticonvulsant potential among derivatives of 1,3,4-thiadiazole. For instance, a study focused on the synthesis of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showcasing its high anticonvulsive activity compared to classic drugs. This substance underwent a rigorous development of quality control methods, including identification, determination of impurities, and quantitative determination, to ensure its standardization for further preclinical studies (Sych et al., 2018).

Antibacterial Activity and ADME Prediction

Another area of application is the development of novel sulfonamides with antibacterial properties. A study synthesized sulfonamides containing a 2-amino-1,3-thiazole fragment, evaluating their antibacterial activity against various strains and performing in silico ADME prediction to understand their biological behavior (Rafiee Pour et al., 2019).

Electrochemical Analysis

Electrochemical behaviors and determinations of compounds similar in structure to N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide were investigated, revealing the potential for rapid and sensitive quantitative determination through various voltammetry techniques (Zeybek et al., 2009).

Antimicrobial and Antifungal Agents

Research on derivatives incorporating the thiazole ring has explored their synthesis for potential antimicrobial and antifungal applications. These studies highlight the chemical diversity and biological relevance of thiazole derivatives, including those structurally related to the compound of interest, showcasing their significance in developing new therapeutic agents (Narayana et al., 2004).

Novel Anticancer Agents

The exploration of novel nitrobenzamide derivatives for anticancer activity has been a significant area of application. These compounds have shown promising in vitro antitubercular activity, highlighting the therapeutic potential of nitrobenzamide derivatives in cancer treatment (Wang et al., 2019).

properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O3S/c18-13-6-5-10(8-14(13)19)7-11-9-20-17(26-11)21-16(23)12-3-1-2-4-15(12)22(24)25/h1-6,8-9H,7H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVLSCPUVJOQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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